

5-Bromo-2,3-bis(chloromethyl)pyridine basic properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Bromo-2,3-bis(chloromethyl)pyridine
CAS No.: 155187-02-3
Cat. No.: B175079

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2,3-bis(chloromethyl)pyridine**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Among the myriad of heterocyclic cores, pyridine and its derivatives stand out as "privileged structures," forming the backbone of numerous FDA-approved drugs and agrochemicals.^{[1][2]} This guide focuses on a particularly valuable, albeit specialized, derivative: **5-Bromo-2,3-bis(chloromethyl)pyridine**.

This molecule is more than a simple intermediate; it is a carefully designed synthetic tool. The presence of two reactive chloromethyl groups at the 2 and 3 positions, combined with a bromine atom at the 5-position, offers chemists a trifecta of reactive sites. This unique

substitution pattern allows for sequential and controlled modifications, making it an indispensable building block for constructing complex, polyfunctionalized pyridine-based compounds.[3] This guide provides an in-depth exploration of its fundamental properties, reactivity profile, and strategic applications, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage. The key properties of **5-Bromo-2,3-bis(chloromethyl)pyridine** are summarized below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Note: Experimental data such as melting point and boiling point are not consistently reported across public domains and should be determined empirically or consulted from the supplier-specific Safety Data Sheet (SDS).

Synthesis and Purification Strategies

The synthesis of **5-Bromo-2,3-bis(chloromethyl)pyridine** involves the construction of the substituted pyridine ring, a classic challenge in heterocyclic chemistry. While the exact proprietary route may vary by supplier, the general approach involves the formation of the pyridine core followed by functionalization.

Synthetic Pathways

The most common strategies for related compounds involve two key transformations:

- **Pyridine Ring Formation:** General methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds with ammonia or its derivatives (e.g., Hantzsch pyridine synthesis) or cycloaddition reactions.^[8]
- **Chloromethylation:** The introduction of the two chloromethyl groups is typically achieved via electrophilic substitution on a pre-existing pyridine ring. A standard and effective method is chloromethylation using formaldehyde and hydrochloric acid, often catalyzed by a Lewis acid such as zinc chloride (ZnCl_2), to direct the substitution to the desired positions.^[3]
- **Bromination:** The bromine atom can be introduced at various stages, often through electrophilic bromination, with the regioselectivity governed by the existing substituents on the pyridine ring.

An alternative and milder approach for the chlorination step, which avoids the harshness of reagents like thionyl chloride (SOCl_2), is the use of cyanuric chloride.^{[9][10]} This method is advantageous as it often proceeds under milder conditions and can prevent over-reaction, such as the undesired substitution of the bromo group.^{[9][10]}

Purification Methodologies

Post-synthesis, achieving high purity is essential for subsequent applications. The standard and most effective methods include:

- **Column Chromatography:** This is the workhorse technique for purifying pyridine derivatives. A silica gel stationary phase is typically used with a gradient elution system of non-polar and polar solvents, such as hexane and ethyl acetate, to separate the desired product from starting materials and byproducts.^[3]
- **Recrystallization:** If the compound is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) can be a highly effective method for achieving analytical purity.^[3]

Chemical Reactivity: A Tale of Two Benzylic-like Halides

The synthetic utility of **5-Bromo-2,3-bis(chloromethyl)pyridine** is dominated by the high reactivity of its two chloromethyl groups. These groups behave as benzylic-like halides, a class of compounds known for their exceptional reactivity in nucleophilic substitution reactions.^[11]
^[12]

The Driving Force: Resonance Stabilization

The reactivity of these chloromethyl groups stems from the ability of the adjacent pyridine ring to stabilize the transition states of both S_N1 and S_N2 reactions.

- For S_N1 reactions, the departure of the chloride leaving group results in a primary, benzylic-like carbocation. This carbocation is significantly stabilized through resonance, as the positive charge can be delocalized into the aromatic π -system of the pyridine ring.^[11]^[13] This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.
- For S_N2 reactions, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The π -system of the pyridine ring stabilizes this electron-rich transition state, again lowering the activation energy.

The electron-withdrawing nature of the pyridine nitrogen atom further enhances the electrophilicity of the chloromethyl carbons, making them highly susceptible to attack by nucleophiles.^[3]

S_N1 vs. S_N2 Pathways: A Dichotomy Controlled by the Nucleophile

The choice between an S_N1 and S_N2 mechanism is primarily dictated by the strength of the incoming nucleophile.^[14] This provides chemists with a powerful tool to control the reaction pathway.

- S_N2 Pathway: Favored by strong nucleophiles (e.g., amines, thiolates, alkoxides). The reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the chloride ion departs. This pathway typically proceeds with an inversion of stereochemistry if the carbon were chiral.^[15]

- S_N1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols). The reaction proceeds in two steps: first, the slow departure of the chloride to form the resonance-stabilized carbocation, followed by a rapid attack by the nucleophile.[11][13]

Caption: S_N1 and S_N2 pathways for **5-Bromo-2,3-bis(chloromethyl)pyridine**.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2][16] **5-Bromo-2,3-bis(chloromethyl)pyridine** serves as an advanced intermediate, enabling the rapid synthesis of diverse compound libraries for biological screening.

A Scaffold for Library Synthesis

The two chloromethyl groups act as handles for introducing a wide array of chemical functionalities. By reacting the scaffold with different nucleophiles (amines, thiols, phenols, etc.), researchers can generate a library of related compounds where the substituents at the 2 and 3 positions are varied. This strategy is fundamental to Structure-Activity Relationship (SAR) studies.

Synthesis of Bioactive Molecules

Substituted pyridines are known to exhibit a vast range of biological activities, including:

- Antimicrobial and Antiviral[16]
- Anticancer[17]
- Enzyme Inhibition[3]

The 5-bromo substituent adds another layer of synthetic versatility. It can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at a later stage in the synthesis. This three-pronged approach allows for the creation of complex, three-dimensional molecules with high potential for biological activity.

Caption: Workflow for using the scaffold in drug discovery.

Representative Experimental Protocol: Diamine Alkylation

This protocol provides a self-validating, step-by-step methodology for a typical S_N2 reaction, illustrating the causality behind each experimental choice.

Objective: To synthesize a bis-substituted pyridine derivative via reaction with a primary amine nucleophile.

Materials:

- 5-Bromo-2,3-bis(chloromethyl)pyridine (1.0 eq)
- Primary or Secondary Amine (e.g., morpholine) (2.2 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Deionized Water
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Protocol:

- Reaction Setup:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate.
 - Causality: K_2CO_3 is a mild inorganic base used to neutralize the HCl that may form and to deprotonate any amine hydrochloride salt, ensuring the amine is in its free, nucleophilic form. Anhydrous conditions prevent side reactions with water.[\[18\]](#)

- Add anhydrous DMF via syringe to dissolve the base.
 - Causality: DMF is a polar aprotic solvent, which is ideal for S_N2 reactions. It solvates the cation (K⁺) but not the anion (nucleophile), leaving the nucleophile "naked" and highly reactive.[18]
- Add the amine nucleophile (e.g., morpholine) to the stirred suspension.
- Initiation and Monitoring:
 - In a separate flask, dissolve **5-Bromo-2,3-bis(chloromethyl)pyridine** in a minimal amount of anhydrous DMF.
 - Add this solution dropwise to the stirred amine/base suspension at room temperature.
 - Causality: Dropwise addition helps to control any potential exotherm and minimizes the formation of undesired polymeric side products.
 - Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. [18]
- Work-up and Extraction:
 - Cool the reaction mixture to room temperature and quench by slowly adding deionized water.
 - Causality: Quenching with water dissolves the inorganic salts (KBr, KCl, excess K₂CO₃) and precipitates the organic product if it has low water solubility.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
 - Causality: Ethyl acetate is a common organic solvent for extracting moderately polar products. Multiple extractions ensure complete recovery of the product from the aqueous phase.[18]
 - Combine the organic layers and wash with brine.

- Causality: The brine wash helps to remove any residual water from the organic layer (salting out).
- Purification and Characterization:
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure (rotary evaporation).
 - Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure bis-substituted product.
 - Characterize the final product using NMR (^1H , ^{13}C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

As with any reactive chemical intermediate, proper handling of **5-Bromo-2,3-bis(chloromethyl)pyridine** is crucial. Based on data for structurally similar compounds, the following hazards should be anticipated.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It is also likely harmful if swallowed.
- Precautionary Measures:
 - Engineering Controls: Always handle in a well-ventilated chemical fume hood.[19]
 - Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[20]
 - Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[20]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

5-Bromo-2,3-bis(chloromethyl)pyridine is a powerful and versatile building block for advanced organic synthesis. Its high reactivity, driven by the benzylic-like nature of its two chloromethyl groups, allows for facile nucleophilic substitution reactions. This, combined with the potential for further modification at the bromine-substituted position, makes it an ideal scaffold for constructing complex molecular architectures. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable and efficient route to diverse libraries of novel pyridine derivatives, accelerating the journey from molecular design to the identification of new therapeutic agents.

References

- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [\[Link\]](#)
- Filo. (2025, May 26). Allylic and benzylic halides show high reactivity towards the SN1 reactions. Explain why? Retrieved from [\[Link\]](#)
- Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [\[Link\]](#)
- Chemspace. (n.d.). **5-bromo-2,3-bis(chloromethyl)pyridine** hydrochloride - C7H7BrCl3N. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [\[Link\]](#)
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [\[Link\]](#)
- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [\[Link\]](#)
- UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [\[Link\]](#)

- National Institutes of Health. (n.d.). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Retrieved from [[Link](#)]
- Scientific Laboratory Supplies. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [[Link](#)]
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [[Link](#)]
- Chem-Impex. (n.d.). 2,6-Bis(chloromethyl)pyridine. Retrieved from [[Link](#)]
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [[Link](#)]
- Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [[Link](#)]
- Rasayan Duniya. (2020, July 10). Nucleophilic Substitution Reactions of Pyridine. YouTube. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [[Link](#)]
- PubChem. (n.d.). 3-Bromo-5-(chloromethyl)pyridine hydrochloride. Retrieved from [[Link](#)]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. img01.pharmablock.com](http://img01.pharmablock.com) [img01.pharmablock.com]
- [2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [3. 2,3-Bis\(chloromethyl\)pyridine | 45754-12-9 | Benchchem](#) [benchchem.com]
- [4. 155187-02-3|5-Bromo-2,3-bis\(chloromethyl\)pyridine|BLD Pharm](#) [bldpharm.com]
- [5. 5-bromo-2,3-bis\(chloromethyl\)pyridine CAS#: 155187-02-3](#) [m.chemicalbook.com]
- [6. Page loading...](#) [wap.guidechem.com]
- [7. 5-Chloro-2,3-bis\(chloromethyl\)pyridine Hydrochloride](#) [benchchem.com]
- [8. baranlab.org](http://baranlab.org) [baranlab.org]
- [9. Facile Synthesis and Characterization of a Bromine-Substituted \(Chloromethyl\)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons](#) [mdpi.com]
- [10. pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- [11. allylic and benzylic halides show high reactivity towards the SN1 reactio..](#) [askfilo.com]
- [12. quora.com](http://quora.com) [quora.com]
- [13. chemistry.stackexchange.com](http://chemistry.stackexchange.com) [chemistry.stackexchange.com]
- [14. m.youtube.com](http://m.youtube.com) [m.youtube.com]
- [15. chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- [16. mdpi.com](http://mdpi.com) [mdpi.com]
- [17. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-\(1-phenylethyl\)pyridine-3-sulfonamide - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [18. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [19. jubilantingrevia.com](http://jubilantingrevia.com) [jubilantingrevia.com]

- [20. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- To cite this document: BenchChem. [5-Bromo-2,3-bis(chloromethyl)pyridine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175079#5-bromo-2-3-bis-chloromethyl-pyridine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)